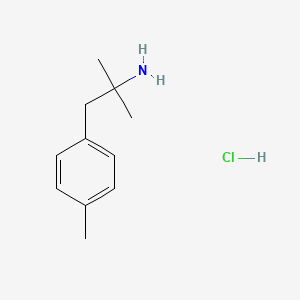
alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride is a chemical compound with the molecular formula C10H15N. It is also known by other names such as 2-Amino-1-(4-methylphenyl)propane and p-Methylamphetamine . This compound belongs to the class of phenethylamines, which are known for their stimulant properties and are often used in medicinal chemistry .
Preparation Methods
The synthesis of alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride typically involves the catalytic hydrogenation of 2-phenylpropionitrile using palladium on carbon (Pd/C) in anhydrous ethanol containing three equivalents of hydrochloric acid (HCl). The final product is extracted as the hydrochloride salt . Industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation and extraction.
Chemical Reactions Analysis
Alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Industry: The compound is used in the production of certain pharmaceuticals and as a research chemical.
Mechanism of Action
The mechanism of action of alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) and inhibition of vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This leads to increased levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, resulting in stimulant effects .
Comparison with Similar Compounds
Alpha,alpha-Dimethyl-p-methylphenethylamine hydrochloride is similar to other phenethylamines such as:
N-Methyltyramine: A natural phenethylamine alkaloid found in various plants.
Beta-Methylphenethylamine: A positional isomer of amphetamine with similar properties.
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant
Properties
CAS No. |
64057-73-4 |
|---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-9-4-6-10(7-5-9)8-11(2,3)12;/h4-7H,8,12H2,1-3H3;1H |
InChI Key |
GMGRFOWRDZFXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















